molecular formula C12H13NO2 B8472750 3-(8-Quinolinyloxy)-1-propanol

3-(8-Quinolinyloxy)-1-propanol

Cat. No.: B8472750
M. Wt: 203.24 g/mol
InChI Key: WWYJRCLKNLGHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(8-Quinolinyloxy)-1-propanol is a chemical compound featuring a quinoline moiety linked to a propanol chain. While specific biological data for this compound is limited, its core structure is shared with a family of compounds known for diverse research applications. Related molecules with substitutions on the propanolamine side chain have been documented in various scientific contexts. For instance, structural analogs where the amine group is modified with diethyl or ethylphenyl groups are listed in chemical databases . Furthermore, the 8-quinolinyloxy group is a recognized scaffold in agrochemical research, appearing in patent literature for herbicidal compositions . The propanolamine structure is also of significant pharmacological interest, as it is a key feature in well-known beta-blockers like propranolol, which acts on adrenergic receptors . This structural similarity suggests potential for this compound to serve as a valuable intermediate or building block in medicinal chemistry for the synthesis of novel bioactive molecules. Its applications extend to serving as a standard in analytical research and a key intermediate in organic synthesis and materials science. Researchers value this compound for exploring structure-activity relationships and developing new chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-quinolin-8-yloxypropan-1-ol

InChI

InChI=1S/C12H13NO2/c14-8-3-9-15-11-6-1-4-10-5-2-7-13-12(10)11/h1-2,4-7,14H,3,8-9H2

InChI Key

WWYJRCLKNLGHFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCCO)N=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 8 Quinolinyloxy 1 Propanol and Analogues

Retrosynthetic Analysis of the 3-(8-Quinolinyloxy)-1-propanol Scaffold

A retrosynthetic analysis of this compound breaks the molecule down into simpler, commercially available precursors. The primary disconnection occurs at the ether linkage, separating the quinoline (B57606) and propanol (B110389) moieties. This suggests a synthesis strategy involving the coupling of an 8-hydroxyquinoline (B1678124) derivative with a 3-carbon synthon containing a hydroxyl group.

A key disconnection in building the quinoline ring itself often involves breaking the bond between the nitrogen and a carbon in the pyridine-like ring. This leads back to a substituted aniline (B41778) precursor, which can be cyclized to form the quinoline structure. youtube.com For the aliphatic portion, the 1,3-diol relationship can be traced back to simpler starting materials like epoxides, which can undergo nucleophilic attack to introduce the necessary functional groups. youtube.com

Classical Etherification and Alkylation Routes for 8-Quinolinyloxy Formation

The formation of the 8-quinolinyloxy ether linkage is a critical step in the synthesis of the target molecule. This is typically achieved through classical etherification and alkylation reactions.

Nucleophilic substitution is a fundamental method for forming the ether bond in quinoline derivatives. mdpi.com One of the most common approaches is the Williamson ether synthesis. youtube.com This reaction involves the deprotonation of 8-hydroxyquinoline with a base to form a quinolinoxide anion, which then acts as a nucleophile. This anion subsequently attacks an electrophilic 3-carbon chain, such as 3-chloro-1-propanol (B141029) or a similar substrate with a good leaving group, to form the desired ether.

The reactivity of the quinoline ring can be influenced by the presence of various substituents. Electron-donating groups can enhance the nucleophilicity of the hydroxyl group, while electron-withdrawing groups can decrease it. researchgate.net The choice of base is also crucial; strong bases like sodium hydride or potassium carbonate are often employed to ensure complete deprotonation of the phenolic hydroxyl group of 8-hydroxyquinoline. researchgate.net

For instance, the synthesis of related quinoline ethers has been achieved by reacting a chloro-substituted quinoline with a nucleophile. researchgate.net While this demonstrates the feasibility of nucleophilic substitution on the quinoline ring, for this compound, the substitution typically occurs from the oxygen of 8-hydroxyquinoline onto an alkyl halide.

Transition metal-catalyzed coupling reactions have become a powerful tool for constructing complex molecules, including quinoline derivatives. nih.gov While direct coupling to form the ether linkage is less common than Williamson ether synthesis, related strategies can be employed. For example, palladium-catalyzed reactions have been used to synthesize substituted quinolines. nih.gov

In a more direct application to the propanol side chain, a study on the synthesis of quinolines from aniline and propanol over a modified zeolite catalyst demonstrated the feasibility of incorporating a propanol-derived unit onto the quinoline scaffold. researchgate.netrsc.org While this specific reaction leads to alkyl-substituted quinolines rather than an ether linkage, it highlights the potential of catalytic methods to form C-C or C-N bonds involving propanol-derived fragments, which could be adapted for the synthesis of analogs.

The table below summarizes some classical synthetic routes for quinoline derivatives.

Reaction NameDescriptionKey Reagents
Skraup Synthesis Condensation of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid. iipseries.orgAniline, glycerol, H₂SO₄, nitrobenzene (B124822) iipseries.org
Doebner-von Miller Reaction Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis or Brønsted acid. iipseries.orgAniline, α,β-unsaturated aldehyde/ketone, acid catalyst iipseries.org
Combes Synthesis Condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization. iipseries.orgAniline, β-diketone, H₂SO₄ iipseries.org
Friedländer Synthesis Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. ijpsjournal.com2-aminoaryl aldehyde/ketone, active methylene (B1212753) compound ijpsjournal.com

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for synthesizing quinoline derivatives. researchgate.netnih.gov These "green" approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and lower energy consumption. researchgate.net

Key aspects of green chemistry in quinoline synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more benign solvents like water and ethanol. researchgate.net

Catalyst-Free and One-Pot Reactions: Designing synthetic routes that avoid the need for catalysts or combine multiple steps into a single reaction vessel to improve efficiency and reduce waste. researchgate.netorganic-chemistry.org

Application of Nanocatalysts: Utilizing nanocatalysts which offer high efficiency, selectivity, and recyclability. acs.orgnih.gov

Microwave and Ultrasound-Assisted Synthesis: Employing alternative energy sources to accelerate reaction rates and often improve yields. nih.gov

For example, the use of p-toluenesulfonic acid (p-TSA) and potassium carbonate (K₂CO₃) as catalysts in greener solvents has been effective in synthesizing quinoline analogs. researchgate.net Formic acid has also been explored as an environmentally friendly catalyst. ijpsjournal.com

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound, where the propanol backbone contains one or more stereocenters, presents additional challenges and opportunities. Stereoselective synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. rsc.org

Methods for achieving stereoselectivity include:

Use of Chiral Starting Materials: Employing enantiomerically pure precursors for the propanol moiety. For instance, starting with a chiral 3-carbon synthon. nih.govbeilstein-journals.org

Asymmetric Catalysis: Utilizing chiral catalysts to control the stereochemical outcome of a reaction. This can involve transition metal complexes with chiral ligands or organocatalysts. rsc.orgchemrxiv.org

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereoselective formation of new stereocenters.

The diastereoselective C(sp³)–H functionalization of diols has emerged as a powerful strategy for synthesizing chiral 1,2- and 1,3-diols, which could be precursors to chiral this compound derivatives. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include:

Temperature: The reaction temperature can significantly affect the reaction rate and selectivity. For instance, in the synthesis of 3-methoxypropane-1,2-diol from glycidol, a decrease in temperature led to lower conversion and yield. unizar.es

Catalyst Loading: The amount of catalyst used can impact the reaction's efficiency. Studies have shown that optimizing the catalyst concentration is crucial for achieving high yields. unizar.esd-nb.infonih.gov

Reactant Stoichiometry: The molar ratio of the reactants, such as the alcohol to the electrophile, can influence the outcome of the reaction. google.com

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction pathway. google.com

Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum product formation and avoid the formation of byproducts. beilstein-journals.org

For example, in the synthesis of propionic acid from 1-propanol (B7761284), optimizing the catalyst amount, the ratio of hydrogen peroxide to 1-propanol, temperature, and reaction time led to a significant increase in conversion and selectivity. d-nb.infonih.gov

The following table presents data on the optimization of a related ether synthesis, highlighting the impact of various parameters on yield.

ParameterVariationOutcomeReference
Catalyst Amount 10%, 20%, 30% mol KOH20% mol was found to be optimal for high conversion. unizar.es
Temperature 25°C, 45°C, 65°CHigher temperature (65°C) resulted in higher yield. unizar.es
Reactant Ratio Varied molar ratio of alcohol to glycidolA 15:1 molar ratio was used in the optimized conditions. unizar.es
Pressure Atmospheric vs. High Pressure (3.8 kbar)High pressure significantly increased product yield in a catalyst- and solvent-free reaction. beilstein-journals.org

Isolation and Purification Techniques in Complex Organic Synthesis

The successful synthesis of this compound and its analogues is critically dependent on effective isolation and purification strategies. Following the chemical reaction, the target compound is typically present in a complex mixture containing unreacted starting materials, reagents, catalysts, and various byproducts. The removal of these impurities is essential to obtain a compound of the required purity for characterization and subsequent applications. The selection of purification techniques is dictated by the physicochemical properties of the target compound and the impurities, such as polarity, solubility, and crystallinity. Standard methods employed in the synthesis of quinoline derivatives include extraction, crystallization, and various forms of chromatography.

Initial Work-up: Extraction and Quenching

The first step in the isolation process, often referred to as the "work-up," typically involves quenching the reaction and separating the crude product from the reaction medium. For the synthesis of this compound, a common procedure involves pouring the reaction mixture into a large volume of water. google.com This step serves two primary purposes: it precipitates the water-insoluble organic product and dissolves water-soluble inorganic salts and polar reagents like dimethyl sulfoxide (B87167) (DMSO), which is often used as the reaction solvent. google.com

Following precipitation or quenching, liquid-liquid extraction is a fundamental technique used to separate the target compound from the aqueous phase. Organic solvents such as ethyl acetate (B1210297) (EtOAc), dichloromethane (B109758) (DCM), or chloroform (B151607) are chosen based on the solubility of the target compound and their immiscibility with water. acs.orgnih.gov The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure to yield the crude product. acs.orgnih.gov

Crystallization and Recrystallization

Crystallization is a powerful purification technique for solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent or solvent system. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller concentrations, tend to remain in the solution (mother liquor).

The choice of solvent is crucial for effective purification. Research on purifying quinoline derivatives shows that various solvents can be employed, with the final purity being highly dependent on the solvent system used. google.comsapub.org For instance, studies on related quinoline structures have demonstrated successful recrystallization from solvent mixtures like ethanol/water and acetone/water. sapub.org A patent for a high-purity quinoline derivative notes that purification can be achieved by crystallization using solvents such as 2-propanol, isopropyl acetate, N,N-dimethylformamide (DMF), or DMSO. google.com

Table 1: Solvents Investigated for the Purification of a Quinolinecarboxylic Acid Derivative by Heating and Stirring Followed by Crystallization. google.com

SolventPurity of Starting Material (%)Purity of Final Product (%)
N,N-Dimethylformamide (DMF)88.37>93
Formamide (FA)88.37>93
N-Methylformamide (NMF)88.37>93
Dimethylimidazole (DMI)88.37>93

This table is interactive. You can sort and filter the data.

Chromatographic Methods

Chromatography encompasses a range of separation techniques that are indispensable for purifying complex organic molecules, especially when crystallization alone is insufficient. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is primarily an analytical tool used to monitor the progress of a reaction and to identify the number of components in a mixture. bohrium.com It is also invaluable for quickly determining the optimal solvent system (mobile phase) for purification by column chromatography. sapub.org

Column Chromatography: This is the most common preparative chromatographic technique for purifying organic compounds. A vertical column is packed with a stationary phase, typically silica (B1680970) gel or alumina. The crude product is loaded at the top, and a solvent or mixture of solvents (the eluent) is passed through the column. Separation occurs as components travel down the column at different rates depending on their polarity and affinity for the stationary phase. In the purification of quinoline analogues, silica gel column chromatography is frequently reported, using eluent systems like dichloromethane/ethyl acetate or hexane/ethyl acetate. acs.orggoogle.com Flash chromatography, an air-pressure accelerated version of column chromatography, is often used to expedite the separation process. bohrium.comgoogle.com

Table 2: Examples of Eluent Systems Used in Column Chromatography for the Purification of Quinoline Analogues.

Compound TypeStationary PhaseEluent SystemReference
4-Chloro-6-fluoro-2-methyl-7-(boronic ester)quinolineSilica GelHexane/Diethyl Ether (9:1) acs.org
4-((3,5-Dimethylbenzyl)oxy)-6-fluoro-2-methylquinolineSilica GelDichloromethane/Ethyl Acetate (90:10) acs.org
1-(5-Quinolinyloxy)-2,3-epoxypropaneSilica GelEthyl Acetate/Hexane (50%) google.com

This table is interactive. You can sort and filter the data.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through columns packed with smaller particles, providing higher resolution and faster separation times. researchgate.net While often used for analytical purposes to assess the purity of a final compound, preparative HPLC can be employed for the purification of small quantities of high-purity material. uni-giessen.de Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), is particularly common for purifying polar to moderately polar organic compounds. nih.gov

Chemical Reactivity and Transformational Chemistry of 3 8 Quinolinyloxy 1 Propanol

Reactions Involving the Terminal Hydroxyl Group

The primary alcohol functionality at the terminus of the propanol (B110389) chain is a versatile site for various chemical modifications, including oxidation, esterification, etherification, and halogenation.

The primary hydroxyl group of 3-(8-Quinolinyloxy)-1-propanol can be oxidized to yield corresponding aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. While specific studies detailing the oxidation of this particular compound are not prevalent, the transformation follows well-established principles of alcohol oxidation.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would be expected to convert the alcohol to the aldehyde, 3-(8-Quinolinyloxy)propanal . Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), would likely lead to the formation of the carboxylic acid, 3-(8-Quinolinyloxy)propanoic acid . The synthesis of related aldehydes from similar heterocyclic alcohols, such as the oxidation of a substituted 1,4-benzoxazine methanol (B129727) derivative to its corresponding carbaldehyde, supports the feasibility of these transformations. nih.gov

Table 1: Potential Products from the Oxidation of this compound

Starting MaterialProduct NameProduct StructureReagent Type
This compound3-(8-Quinolinyloxy)propanalC₉H₆N-O-(CH₂)₂-CHOMild Oxidant (e.g., PCC)
This compound3-(8-Quinolinyloxy)propanoic acidC₉H₆N-O-(CH₂)₂-COOHStrong Oxidant (e.g., KMnO₄)

This table is based on established chemical principles of alcohol oxidation.

The terminal hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form the corresponding esters. youtube.comyoutube.com This reaction is typically catalyzed by an acid. For example, reacting this compound with benzoic acid in the presence of an acid catalyst would yield 3-(8-Quinolinyloxy)propyl benzoate . youtube.com Similarly, etherification can be achieved, for instance, through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. The existence of related compounds, such as 1-{4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone, which contains an ether linkage derived from the propanol chain, demonstrates this possibility. evitachem.com

Table 2: Examples of Potential Esterification Products

AlcoholCarboxylic Acid/DerivativeEster Product Name
This compoundAcetic Anhydride3-(8-Quinolinyloxy)propyl acetate (B1210297)
This compoundBenzoic Acid3-(8-Quinolinyloxy)propyl benzoate
This compoundButanoic Acid3-(8-Quinolinyloxy)propyl butanoate

This table illustrates potential products based on standard esterification reactions. youtube.comyoutube.com

A key transformation of this compound is the conversion of the terminal hydroxyl group to a halogen. This is most commonly achieved using standard halogenating agents. The synthesis of 8-(3-Chloropropoxy)quinoline is a well-documented example of this reaction. prepchem.comnih.gov It is efficiently prepared by treating this compound with thionyl chloride (SOCl₂), often in a suitable solvent and with heating. prepchem.com This chloro-derivative serves as a valuable intermediate for further nucleophilic substitution reactions to introduce other functional groups.

Table 3: Synthesis of 8-(3-Chloropropoxy)quinoline

ReactantReagentProductReaction ConditionsReference
This compoundThionyl Chloride (SOCl₂)8-(3-Chloropropoxy)quinolineReflux for 5 hours prepchem.com

Reactivity of the Quinoline (B57606) Nucleus in this compound

The quinoline ring system possesses a rich and complex reactivity profile, influenced by the electron-donating nature of the 8-oxy substituent and the inherent electron-deficient character of the pyridine (B92270) ring.

The 8-quinolinyloxy group is a powerful activating group and directs electrophilic attack to the ortho and para positions of the carbocyclic ring. Due to the fusion of the rings, this corresponds to the C5 and C7 positions. The ether oxygen donates electron density into the ring system, making these positions particularly susceptible to substitution by electrophiles. us.edu.plmdpi.com

Studies on the electrophilic substitution of 8-hydroxyquinoline (B1678124) and its derivatives provide strong evidence for this reactivity pattern. us.edu.plresearchgate.netorientjchem.org Reactions such as nitration, halogenation (bromination, iodination), Friedel-Crafts acylation, and coupling with diazonium salts preferentially occur at the C5 and C7 positions. us.edu.plmdpi.comresearchgate.net The specific outcome, whether mono-substitution at C5 or di-substitution at C5 and C7, can depend on the reaction conditions and the nature of the electrophile. For instance, nitration often leads to a disubstituted product, while nitrosation may result in a monosubstituted product at the C5 position. us.edu.pl

Table 4: Predicted Products of Electrophilic Aromatic Substitution

Reaction TypeElectrophileExpected Major Product(s)
NitrationHNO₃/H₂SO₄5-Nitro-3-(8-quinolinyloxy)-1-propanol and 5,7-Dinitro-3-(8-quinolinyloxy)-1-propanol
BrominationBr₂5-Bromo-3-(8-quinolinyloxy)-1-propanol and 5,7-Dibromo-3-(8-quinolinyloxy)-1-propanol
Friedel-Crafts AcylationRCOCl/AlCl₃5-Acyl-3-(8-quinolinyloxy)-1-propanol
Vilsmeier-Haack FormylationPOCl₃/DMF5-Formyl-3-(8-quinolinyloxy)-1-propanol

This table is based on the known reactivity of 8-substituted quinolines. us.edu.plresearchgate.net

In contrast to the electron-rich carbocyclic ring, the pyridine ring of the quinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack. Nucleophiles typically add to the C2 or C4 positions of the quinoline ring. quimicaorganica.org For this to occur, the aromaticity of the pyridine ring must be temporarily disrupted.

Classic examples of such reactions include the Chichibabin reaction, where an amide ion (from sodium amide in liquid ammonia) adds to the C2 position, followed by rearomatization to yield a 2-aminoquinoline (B145021) derivative. Under different conditions (thermodynamic control), addition can occur at the C4 position. quimicaorganica.org Similarly, organometallic reagents like organolithium compounds can add to the C2 position. quimicaorganica.org While the 8-oxypropyl group may exert some electronic or steric influence, the fundamental susceptibility of the pyridine portion of the molecule to nucleophilic attack remains a key feature of its reactivity.

Cleavage and Rearrangement Reactions of the Ether Linkage

The ether linkage in this compound is a key structural feature, and its reactivity, particularly its cleavage, is of significant chemical interest. Ether bonds are generally characterized by their high chemical stability, requiring specific reagents or conditions to be broken. wikipedia.org The cleavage of the aryl ether bond in this compound can proceed through several mechanisms, primarily dictated by the reaction conditions.

Acid-Catalyzed Cleavage: In the presence of strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), the ether oxygen is first protonated to form an oxonium ion. This protonation makes the adjacent carbon atoms more susceptible to nucleophilic attack. youtube.com The subsequent cleavage can occur via either an SN1 or SN2 pathway. wikipedia.org

SN2 Mechanism: Due to the electronic nature of the sp2-hybridized carbon of the quinoline ring, direct nucleophilic attack on this carbon is unfavorable. Therefore, the nucleophilic halide ion (e.g., Br⁻) will preferentially attack the sterically less hindered carbon of the propanol chain (the carbon adjacent to the oxygen). This bimolecular, concerted SN2 mechanism would yield 8-hydroxyquinoline and 1-halo-3-propanol. wikipedia.orgyoutube.com

SN1 Mechanism: An SN1 pathway is generally less likely for this part of the molecule because it would require the formation of a relatively unstable primary carbocation from the propanol chain. wikipedia.org

Reductive Cleavage: Catalytic hydrogenolysis offers another route for ether bond cleavage. This method is common in lignin (B12514952) depolymerization, where complex aryl ether linkages are abundant. nih.gov Using a heterogeneous catalyst, such as a combination of a Lewis acid and a hydrogenation metal (e.g., Co-Zn), the C-O bond can be cleaved under hydrogen pressure. nih.gov This approach could theoretically cleave the ether in this compound to produce quinoline and 1-propanol (B7761284), or potentially 8-hydroquinolne and propane (B168953) depending on the catalyst and conditions.

Oxidative Cleavage: Dioxygenolytic cleavage, a mechanism observed in the microbial degradation of biaryl ethers, involves the enzymatic incorporation of both atoms of an oxygen molecule into the aromatic ring, leading to ring opening and subsequent ether bond scission. d-nb.info While this is a biological process, it highlights a potential, albeit specialized, pathway for the cleavage of the quinoline-ether bond.

Rearrangement reactions involving the ether linkage of this compound are not widely reported in the literature. Classic aryl ether rearrangements like the Fries or Claisen rearrangements require specific ortho- and para-positions to be available on the aromatic ring and different starting functionalities, making them unlikely for this compound under typical conditions. wiley-vch.de

Reaction Type Reagents/Conditions Primary Products Mechanism
Acid-Catalyzed CleavageStrong acid (HBr, HI)8-Hydroxyquinoline, 1-Halo-3-propanolSN2
Reductive CleavageH₂, Metal Catalyst (e.g., Co-Zn)Quinoline, 1-PropanolHydrogenolysis

Derivatization Strategies for Structural Modification and Diversification

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These strategies focus on introducing new functional groups to the quinoline nucleus or the propanol side chain, or on creating more structurally rigid analogues.

Functionalization of the Quinoline Ring: The quinoline scaffold is a privileged structure in medicinal chemistry and can be functionalized to modulate a compound's properties. nih.govevitachem.com Since the C8 position is occupied by the ether linkage, other positions on the quinoline ring are targets for modification.

C-H Activation/Functionalization: Modern synthetic methods, particularly transition metal-catalyzed C-H activation, allow for regioselective functionalization of the quinoline ring. The nitrogen atom of the quinoline can act as an embedded directing group, often favoring reactions at the C2 or C8 positions. nih.gov As C8 is blocked, C2 becomes a primary site for arylation, alkenylation, or alkylation reactions using catalysts based on palladium, rhodium, or iridium. nih.govacs.org For example, iridium-catalyzed borylation can introduce a boronic ester at other positions (like C7), which can then be used in a wide range of subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce new carbon-carbon or carbon-heteroatom bonds. acs.org

Functionalization of the Propanol Moiety: The primary alcohol of the propanol side chain is a versatile functional group for derivatization.

Esterification and Etherification: The hydroxyl group can be readily converted into an ester by reaction with an acyl chloride or a carboxylic acid (under Fischer esterification conditions). google.com It can also be transformed into an ether by Williamson ether synthesis, reacting its corresponding alkoxide with an alkyl halide.

Oxidation: Mild oxidation would convert the primary alcohol to an aldehyde, 3-(8-quinolinyloxy)propanal, while stronger oxidizing agents would yield the corresponding carboxylic acid, 3-(8-quinolinyloxy)propanoic acid.

Amination: The hydroxyl group can be converted to a leaving group (e.g., a tosylate) and then displaced by an amine, including piperazine (B1678402) moieties, to introduce basic nitrogen atoms, a common strategy in drug design. researchgate.netgoogle.com

Modification Site Reaction Type Reagents Resulting Functionality
Quinoline Ring (e.g., C2, C7)C-H BorylationIridium catalyst, B₂pin₂Boronic Ester
Quinoline Ring (e.g., C2)C-H ArylationPalladium catalyst, Aryl halideAryl Group
Propanol Moiety (-OH)EsterificationAcyl chloride, BaseEster
Propanol Moiety (-OH)OxidationPCC (mild) or KMnO₄ (strong)Aldehyde or Carboxylic Acid
Propanol Moiety (-OH)Amination (via tosylate)1. TsCl, Pyridine; 2. AmineAmine

To reduce the conformational flexibility of the propoxy linker and potentially enhance interaction with biological targets, conformationally restricted analogues can be designed and synthesized. This involves incorporating the flexible chain into a more rigid cyclic or polycyclic system.

Another approach involves cyclization of the side chain. For example, derivatives of the propanol chain could be synthesized to contain other reactive groups that would allow for an intramolecular reaction, forming a new ring that incorporates the propanol chain and connects back to the quinoline nucleus or to another substituent. This creates a more rigid, fused-ring system, significantly reducing the molecule's flexibility.

Spectroscopic and Theoretical Elucidation of Molecular Structure and Electronic Properties

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for determining the structure and functional groups present in a molecule. Infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry each provide unique and complementary information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying the functional groups present.

The IR spectrum of a molecule containing an alcohol group, like 3-(8-Quinolinyloxy)-1-propanol, will exhibit a characteristic broad and strong O-H stretching band, typically in the range of 3200-3500 cm⁻¹. docbrown.info The broadness of this peak is a result of hydrogen bonding. docbrown.info Additionally, a strong C-O stretching vibration is expected in the region of 1050-1260 cm⁻¹. vscht.cz

The aromatic quinoline (B57606) portion of the molecule will also produce distinct signals. Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring give rise to absorptions in the 1400-1600 cm⁻¹ region. vscht.cz The presence of C-H bonds in the propanol (B110389) chain will result in stretching absorptions in the 2850-3000 cm⁻¹ range. libretexts.org

Table 1: Characteristic IR Absorption Ranges for Functional Groups in this compound

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
Alcohol (-OH)O-H Stretch (hydrogen-bonded)3200-3500 (strong, broad)
Ether (Ar-O-C)C-O Stretch1050-1260 (strong)
Aromatic RingC-H Stretch3000-3100
C=C Stretch1400-1600
Alkane (-CH₂)C-H Stretch2850-3000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, the protons on the quinoline ring are expected to resonate in the aromatic region, typically between 7.0 and 9.0 ppm. libretexts.org The chemical shifts and splitting patterns of these aromatic protons provide information about their specific positions on the quinoline ring. The protons of the propanol chain will appear at higher field. The -CH₂- group attached to the oxygen of the ether linkage would likely appear as a triplet, shifted downfield due to the electronegativity of the oxygen atom. The adjacent -CH₂- group would also appear as a multiplet, and the terminal -CH₂- group attached to the hydroxyl group would be a triplet. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent due to proton exchange. libretexts.orgdocbrown.info

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the quinoline ring will resonate in the aromatic region (typically 110-160 ppm). The carbons of the propanol chain will appear at higher field. The carbon atom attached to the ether oxygen will be shifted downfield compared to the other aliphatic carbons. magritek.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. magritek.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule. msu.edudocbrown.info Fragmentation patterns observed in the mass spectrum provide valuable structural information. Cleavage of the ether bond or loss of the propanol side chain are likely fragmentation pathways that would result in characteristic fragment ions.

Computational Chemistry Approaches for Structural Analysis

Computational chemistry provides theoretical insights into molecular structure and properties, complementing experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org DFT calculations can be employed to determine the optimized geometry of this compound, providing theoretical bond lengths and angles. researchgate.net These calculations can also predict vibrational frequencies, which can be compared with experimental IR data to aid in the assignment of spectral bands. researchgate.net Furthermore, DFT can be used to calculate electronic properties such as frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the reactivity of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. researchgate.net It is calculated using computational methods like DFT. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, indicating these as sites for electrophilic interaction.

Theoretical Studies on Reactivity and Intermolecular Interactions

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule by quantifying its electronic structure. sydney.edu.au Various descriptors derived from these calculations, such as molecular orbital energies and reactivity indices, help in understanding how a molecule will interact with other chemical species. rsc.orgresearchgate.net For quinoline (B57606) derivatives, these descriptors are crucial for predicting their behavior in various chemical and biological systems. bioline.org.brarabjchem.org

A key principle in understanding chemical reactivity is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity and polarizability. rsc.org

For quinoline derivatives, the presence of the heteroaromatic quinoline ring with its π-electron system and the nitrogen atom significantly influences the electronic distribution and, consequently, the HOMO-LUMO energies. rsc.orgarabjchem.org The specific arrangement of these orbitals dictates the molecule's susceptibility to electrophilic or nucleophilic attack.

Table 1: Key Quantum Chemical Descriptors and Their Significance

Descriptor Symbol Significance in Reactivity Prediction
Energy of the Highest Occupied Molecular Orbital EHOMO Indicates the tendency to donate electrons; higher values suggest stronger electron-donating ability.
Energy of the Lowest Unoccupied Molecular Orbital ELUMO Indicates the tendency to accept electrons; lower values suggest stronger electron-accepting ability.
HOMO-LUMO Energy Gap ΔE A larger gap correlates with higher kinetic stability and lower chemical reactivity. rsc.org
Chemical Hardness η Measures the resistance to change in electron distribution. It is proportional to the HOMO-LUMO gap.
Chemical Softness σ The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electronegativity χ Describes the power of an atom or group to attract electrons.
Electrophilicity Index ω Quantifies the global electrophilic nature of a molecule.

The Fukui function, ƒ(r), essentially measures the change in electron density at a specific point 'r' in the molecule as the total number of electrons changes. By analyzing these functions, one can pinpoint which atoms are most likely to accept or donate electrons:

ƒ+(r): Predicts the site for a nucleophilic attack (where an electron is accepted). The atom with the highest ƒ+ value is the most likely candidate.

ƒ-(r): Predicts the site for an electrophilic attack (where an electron is donated). The atom with the highest ƒ- value is the most susceptible.

ƒ0(r): Predicts the site for a radical attack.

In studies of quinoline-4-one derivatives, Fukui function calculations have revealed that nitrogen and oxygen atoms are typically the primary sites for electrophilic attack due to their high negative charge density. scirp.org For 3-(8-Quinolinyloxy)-1-propanol, one would anticipate that the nitrogen atom of the quinoline ring and the oxygen atoms of the ether and alcohol groups would be key reactive centers, with their specific reactivity profile being quantifiable through Fukui function analysis.

Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically (cleaving the bond to give two radical fragments). ucsb.edu It is a direct measure of the strength of a chemical bond and provides critical insights into the stability of a molecule and its potential degradation pathways. arabjchem.org Bonds with lower BDE values are more susceptible to breaking, which can be initiated by heat, light, or reaction with other radicals.

Theoretical calculations of BDEs are essential for understanding the sensitivity of molecules like quinoline derivatives to processes such as autoxidation and hydrolysis. arabjchem.orgresearchgate.net For this compound, key bonds for BDE analysis would include the C-O bonds of the ether linkage, the O-H bond of the alcohol group, and the C-H bonds on the propanol (B110389) chain. The BDE of the O-H bond, for instance, would indicate the molecule's potential to act as a radical scavenger. The C-O bonds connecting the propanol chain to the quinoline ring are also of interest, as their cleavage would lead to the separation of the molecule into its constituent fragments.

Table 2: Representative Bond Dissociation Energies (BDE) for Common Bond Types Note: These are general values and would vary for the specific chemical environment within this compound. All values are in kJ/mol.

Bond Typical BDE (kJ/mol) Relevance to this compound
C-H (primary alkane) ~423 Stability of the propanol chain. ucsb.edu
C-O (in an ether) ~358 Strength of the ether linkage to the quinoline ring.
O-H (in an alcohol) ~431 Propensity for hydrogen atom donation.
C-C (alkane) ~346 Stability of the propanol backbone. ucsb.edu

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation

While quantum chemical methods often focus on static, optimized molecular structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. arabjchem.orgresearchgate.net

For this compound, MD simulations can reveal:

Solvation Structure: How solvent molecules, like water, arrange themselves around the solute molecule. This includes the formation of hydrogen bonds between the solvent and the alcohol and ether groups of the compound.

Conformational Flexibility: The propanol chain is flexible and can adopt various conformations. MD simulations can map the potential energy surface associated with the rotation around its single bonds, identifying the most stable conformations. scirp.org

Dynamic Interactions: The simulation can track the time evolution of intermolecular interactions, providing a more realistic picture of how the molecule behaves in a liquid state.

Studies on similar quinoline derivatives have utilized MD simulations to understand their conformational possibilities and interactions in solution. arabjchem.orgresearchgate.net Similarly, MD simulations of 1-propanol (B7761284) have been used to study its liquid structure and hydrogen-bonding patterns. researchgate.net

Ligand-Target Interaction Prediction (Computational Docking) for Non-Clinical Applications

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or target), such as a protein or a surface. jksus.org This method is widely used in drug discovery but also has significant non-clinical applications, for example, in materials science to understand how molecules adsorb onto surfaces.

For this compound, docking could be employed to predict its interaction with various non-biological targets. For instance, in the context of corrosion inhibition, a field where quinoline derivatives have been studied, docking simulations can predict how the molecule binds to a metal surface. researchgate.netasianpubs.org The quinoline ring, with its flat structure and π-electrons, can adsorb onto the surface, while the nitrogen and oxygen atoms can act as coordination sites. The propanol tail can influence the orientation and packing of the molecules on the surface. The results of docking are typically evaluated using a scoring function, which estimates the binding affinity between the ligand and the target.

Analysis of Non-Covalent Interactions and Hydrogen Bonding Networks

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, are crucial for determining the three-dimensional structure, stability, and function of molecular systems. nih.gov While weaker than covalent bonds, the cumulative effect of many NCIs can be substantial.

For this compound, several types of NCIs are expected:

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. The ether oxygen and the quinoline nitrogen can also act as hydrogen bond acceptors. These interactions are critical in determining the compound's properties in protic solvents and its solid-state packing.

π-π Stacking: The aromatic quinoline rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

C-H···π Interactions: The C-H bonds of the propanol chain can interact with the π-system of the quinoline ring.

Advanced computational techniques like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. nih.govscielo.org.mx These methods can map the regions of a molecule involved in different types of contacts and provide insights into the crystal packing and the forces holding molecular assemblies together.

Applications in Advanced Materials and Chemical Probes Non Biological Contexts

Development of 3-(8-Quinolinyloxy)-1-propanol as a Precursor for Material Science

The bifunctional nature of this compound allows it to serve as a foundational building block in material science. The quinoline (B57606) core provides desirable electronic and photophysical properties, while the terminal hydroxyl group of the propanol (B110389) chain offers a site for further chemical modification and incorporation into larger molecular or polymeric structures.

While direct application of this compound in commercial OLEDs is not extensively documented, its structural components are highly relevant to the field. The 8-hydroxyquinoline (B1678124) motif is a classic component of highly successful OLED materials, most notably Tris-(8-hydroxyquinoline) aluminum (Alq3), which is a widely used electron transporting and green-emitting material researchgate.net. The quinoline core imparts favorable electron-transporting properties and hydrolytic stability, which are crucial for the longevity and efficiency of OLED devices researchgate.net.

The 8-quinolinyloxy group in this compound can be expected to contribute similar photoluminescent and electron-transporting characteristics. The propanol side chain provides a reactive handle to chemically graft the quinoline fluorophore onto polymer backbones or other molecular structures, potentially leading to the development of new emissive or charge-transporting materials with tailored properties. For instance, modifying the quinoline core and the side chain can tune the emission color, a key goal in developing full-color displays. The synthesis of various quinoline-based materials has demonstrated the potential for creating blue-emitting materials, which are essential for full-color displays researchgate.net.

Feature of 8-Quinolinyloxy MoietyRelevance to Optoelectronic Materials
Electron Transport The nitrogen-containing aromatic system facilitates electron mobility, a key function in the electron transport layer (ETL) of OLEDs.
Photoluminescence The quinoline ring system is a known fluorophore, capable of emitting light upon excitation, forming the basis of the emissive layer (EML).
Thermal & Hydrolytic Stability Quinoline derivatives often exhibit good stability, which is critical for the operational lifetime of electronic devices researchgate.net.
Chelation Ability The ability to form stable complexes with metal ions (like aluminum in Alq3) is a proven strategy for creating robust and efficient emitters researchgate.net.

The 8-quinolinyloxy group serves as a fluorophore, and its fluorescence can be sensitive to the local chemical environment. This property is the foundation for its use in designing fluorescent probes. The propanol chain offers a versatile point of attachment for recognition moieties that can selectively interact with specific analytes.

The design of fluorescent probes often involves linking a signaling unit (the fluorophore) to a recognition unit. In the case of this compound, the 8-quinolinyloxy part is the signaling unit. The terminal hydroxyl group can be chemically modified to introduce a recognition site for various chemical species or changes in material properties. For example, it could be functionalized to detect specific metal ions, anions, or even changes in pH or polarity within a material. The fluorescence of the quinoline moiety would be modulated upon binding or interaction with the target analyte, providing a detectable signal.

General strategies in fluorescent probe design that are applicable to derivatives of this compound include:

Photoinduced Electron Transfer (PeT): A recognition event can trigger or inhibit PeT, turning the fluorescence "on" or "off."

Förster Resonance Energy Transfer (FRET): The 8-quinolinyloxy fluorophore could act as a donor or acceptor in a FRET pair, allowing for ratiometric sensing.

Intramolecular Charge Transfer (ICT): Changes in the local environment can affect the ICT character of the excited state, leading to a shift in the emission wavelength.

Coordination Chemistry and Ligand Design with this compound

The coordination chemistry of this compound is dominated by the well-established metal-chelating ability of the 8-hydroxyquinoline core. The introduction of the propanol ether chain adds further dimensions to its properties as a ligand.

The nitrogen atom of the quinoline ring and the oxygen atom of the ether linkage at the 8-position create a bidentate chelation site. This N,O-donor set is highly effective at coordinating with a wide range of metal ions. 8-Hydroxyquinoline and its derivatives are known to form stable complexes with numerous divalent and trivalent metal ions. This strong chelating ability is a key feature that can be exploited in various applications, from catalysis to materials science.

The 3-hydroxypropoxy chain attached to the quinoline core can influence the ligand's binding properties and selectivity in several ways:

Steric Hindrance: The bulk and conformation of the propanol chain can introduce steric hindrance around the metal center, potentially influencing the coordination geometry and the stability of the resulting complex.

Solubility: The hydroxyl group and the ether linkage can improve the solubility of the ligand and its metal complexes in various solvents, which is advantageous for synthesis and processing.

Secondary Coordination: The terminal hydroxyl group of the propanol chain has the potential to act as a third donor site, allowing the ligand to bind in a tridentate fashion (N, O-ether, O-alcohol). This can lead to the formation of more stable complexes and can impart selectivity for certain metal ions that favor higher coordination numbers.

Structural Flexibility: The flexible propanol chain allows the ligand to adapt to the preferred coordination geometry of different metal ions, potentially enabling it to bind a variety of metals.

The structure of this compound makes it an ideal building block for the synthesis of non-cyclic polyethers with ion-selective properties. By linking multiple this compound units together, or by incorporating them into a larger polyether backbone, it is possible to create ligands with multiple binding sites. These "podands" can wrap around a metal ion, mimicking the behavior of cyclic crown ethers.

The ion selectivity of such polyethers would be determined by several factors:

Catalysis and Organic Transformations using this compound Scaffolds

The this compound scaffold incorporates the 8-hydroxyquinoline (8-HQ) motif, a privileged bidentate chelating ligand in coordination chemistry. The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group (in its deprotonated form) create a stable five-membered ring upon coordination with a metal ion. This inherent chelating ability is central to the catalytic applications of its derivatives. The propanol side chain in this compound offers a versatile point for modification, allowing the scaffold to be anchored to solid supports or integrated into more complex molecular architectures, thereby enabling the development of both homogeneous and heterogeneous catalysts.

Derivatives of 8-hydroxyquinoline have been extensively used as ligands in a variety of metal-catalyzed organic transformations. For instance, rare-earth metal complexes featuring imino-functionalized 8-hydroxyquinolyl ligands have demonstrated high catalytic activity in the hydrophosphinylation of trans-β-nitroalkenes, yielding β-nitrophosphonates under mild conditions rsc.org. The catalytic efficiency of these complexes is influenced by the nature of the metal center and the substituents on the quinoline ring.

Furthermore, iron tetrasulfophthalocyanine supported on silica (B1680970) has been shown to effectively catalyze the oxidation of 8-hydroxyquinoline to quinoline-5,8-dione, a key fragment in some antitumor compounds rsc.org. This highlights the role of the quinoline nucleus itself as a reactive species in catalytic processes. While direct catalytic applications of this compound are not extensively documented, its structural similarity to well-established catalytic systems suggests its potential as a precursor for novel catalysts. The propanol arm can be functionalized to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Catalyst SystemOrganic TransformationKey Findings
Heterometallic rare-earth metal complexes with imino-functionalized 8-hydroxyquinolyl ligandsHydrophosphinylation of trans-β-nitroalkenesHigh catalytic activity under mild conditions. rsc.org
Silica-supported iron tetrasulfophthalocyanine (FePcS)Oxidation of 8-hydroxyquinolineEfficient and clean oxidation to quinoline-5,8-dione. rsc.org

Design of Functional Polymers and Supramolecular Assemblies Incorporating the Quinolinyloxy-Propanol Unit

The unique structural and photophysical properties of the quinoline ring make it an attractive building block for the design of functional polymers and supramolecular assemblies. The 8-quinolinyloxy moiety, in particular, is known to form stable complexes with a wide range of metal ions, a property that can be exploited to construct ordered supramolecular structures through metal-ligand coordination.

The design of supramolecular architectures based on 8-hydroxyquinoline derivatives often relies on noncovalent interactions such as π-π stacking, hydrogen bonding, and metal coordination. For example, chromium(III) complexes with 2-substituted 8-hydroxyquinoline ligands have been shown to form 3D supramolecular structures through a network of π-π stacking, C-H···π, and other weak interactions mdpi.comnih.gov. The substituents on the quinoline ring play a crucial role in directing the self-assembly process and determining the final architecture. The propanol unit of this compound can participate in hydrogen bonding, providing an additional tool for controlling the supramolecular assembly.

In the realm of polymer chemistry, polyquinolines are a class of polymers known for their thermal stability and mechanical strength. These can be synthesized through various polymerization reactions, leading to materials with a range of properties from flexible to rigid-rod-like structures researchgate.net. More relevant to the this compound structure is the development of polymers with quinoline-containing side chains. For instance, polymers with poly(4-phenylquinoline) side chains attached to a flexible polystyrene backbone have been synthesized. These materials are designed to promote π-stacking of the quinoline units, which can be useful for applications in optoelectronics researchgate.net. The this compound unit could be readily incorporated as a side chain in various polymer backbones through the polymerization of a corresponding monomer, where the propanol hydroxyl group is converted to a polymerizable moiety like an acrylate (B77674) or vinyl ether. The flexible propanol linker would provide sufficient mobility for the quinolinyloxy units to self-assemble or coordinate with metal ions, leading to functional materials with interesting optical or catalytic properties.

SystemKey Structural FeaturesPotential Applications
Cr(III) complexes of 2-substituted 8-hydroxyquinolines3D supramolecular architecture via noncovalent interactions. mdpi.comnih.govLuminescent materials, sensors.
PolyquinolinesRigid-rod or flexible polymer backbones. researchgate.netHigh-performance materials, composites.
Polystyrene with poly(4-phenylquinoline) side chainsπ-stacked quinoline side chains on a flexible backbone. researchgate.netOptoelectronic devices.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and sustainable synthetic routes is paramount for the widespread investigation and application of 3-(8-Quinolinyloxy)-1-propanol and its analogues. Future research in this domain will likely focus on several key areas:

Multicomponent Reactions (MCRs): MCRs offer an atom-economical and convergent approach to complex molecules. rsc.org Future efforts could be directed towards developing a one-pot synthesis of this compound derivatives by combining 8-hydroxyquinoline (B1678124), an appropriate three-carbon synthon, and other variable components. This could involve catalyst-free approaches or the use of environmentally benign catalysts like montmorillonite (B579905) K-10 clay, which has been successful in other quinoline (B57606) syntheses. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of quinoline derivatives, often leading to higher yields and shorter reaction times. rsc.org The application of microwave-assisted organic synthesis (MAOS) to the etherification of 8-hydroxyquinoline with 3-halo-1-propanol or its derivatives could provide a rapid and efficient route to the target molecule.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Developing a flow synthesis for this compound would be a significant advancement for its potential industrial applications.

Catalyst Development: While traditional methods may rely on stoichiometric bases, future research should explore catalytic approaches. This could include the use of transition metal catalysts or organocatalysts to facilitate the etherification step under milder conditions. For instance, a method analogous to the synthesis of N-(4-chlorophenyl)-2-[[4-quinolinyl]oxy]propanamide, which uses potassium carbonate in DMF, could be optimized for this compound. nih.gov

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential AdvantagesKey Research Focus
Multicomponent ReactionsHigh atom economy, operational simplicity, diversity of products.Design of novel MCRs incorporating the 3-(8-quinolinyloxy) scaffold.
Microwave-Assisted SynthesisRapid reaction times, increased yields, energy efficiency.Optimization of microwave parameters for the synthesis of analogues.
Flow ChemistryScalability, improved safety, precise process control.Development of a continuous flow process for industrial-scale production.
Novel CatalysisMilder reaction conditions, reduced waste, improved selectivity.Exploration of transition metal and organocatalysts for the key etherification step.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict the properties and guide the design of new functional molecules based on the this compound scaffold.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. nih.gov This can help in predicting their reactivity, stability, and potential for use in electronic materials. For instance, computational studies on thieno[3,4-c] researchgate.netresearchgate.netbeilstein-journals.orgthiadiazole derivatives have revealed their biradicaloid nature, which is crucial for their near-infrared absorption properties. rsc.org Similar investigations could uncover unique electronic characteristics in the this compound framework.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the propanol (B110389) side chain and its interactions with other molecules or surfaces. This is particularly relevant for understanding its potential role in self-assembled monolayers or as a component in hybrid materials.

Predictive Modeling for Material Properties: By creating virtual libraries of this compound derivatives with different substituents, computational screening can be used to identify candidates with desired properties, such as specific absorption wavelengths, thermal stability, or binding affinities to certain surfaces. This in silico screening approach can significantly accelerate the discovery of new functional materials. researchgate.net

Integration into Hybrid Materials and Nanotechnology

The unique structure of this compound, featuring a rigid aromatic quinoline core and a flexible propanol tail, makes it an attractive building block for a variety of advanced materials.

Polymer and Macrocycle Synthesis: The hydroxyl group of the propanol side chain and potential functionalization of the quinoline ring provide anchor points for polymerization. This could lead to the development of novel polymers with interesting optical or thermal properties. Furthermore, the quinoline moiety has been incorporated into macrocycles, and similar strategies could be applied to create complex architectures with this compound.

Porous Materials: The rigid nature of the quinoline unit suggests that this compound could be a valuable synthon for the construction of porous organic cages and covalent organic frameworks (COFs). These materials have applications in gas storage, separation, and catalysis.

Surface Modification and Nanoparticles: The propanol group can be used to anchor the molecule onto the surface of nanoparticles or other substrates, creating functionalized surfaces with tailored properties. For example, supported gold nanoparticles have been used for the hydrogenation of quinolines, and the presence of the quinoline moiety in this compound could influence the catalytic activity of such systems. acs.org

Development of High-Throughput Screening for Functional Discovery (Non-Biological Assays)

High-throughput screening (HTS) techniques are essential for the rapid discovery of new applications for chemical compounds. For this compound, HTS can be employed in non-biological contexts to identify novel functionalities.

Catalyst Discovery: The nitrogen atom in the quinoline ring and the oxygen atoms in the ether and alcohol groups make this compound a potential ligand for metal catalysts. HTS methods, such as those employing reactive dyes or infrared thermography, can be used to screen libraries of metal complexes with this ligand for catalytic activity in various organic reactions. mpg.de The creation of ligand libraries is a key aspect of HTS in homogeneous catalysis. rsc.org

Sensor Development: The quinoline moiety is known to exhibit fluorescence. HTS can be used to screen for changes in the fluorescence properties of this compound in the presence of different analytes, such as metal ions or small organic molecules. This could lead to the development of new fluorescent sensors.

Materials Science Screening: HTS can be adapted to screen for material properties. For example, arrays of polymers or blends incorporating this compound could be rapidly screened for properties like conductivity, thermal stability, or optical transparency.

HTS ApplicationScreening TechniquePotential Discovery
CatalysisInfrared Thermography, Reactive DyesNovel homogeneous catalysts for organic synthesis.
SensingFluorescence SpectroscopySelective fluorescent sensors for metal ions or organic molecules.
Materials ScienceAutomated Optical/Electrical ProbesNew polymers or composite materials with desired properties.

Investigation of Unconventional Reactivity Patterns and Mechanistic Pathways

Exploring the less common and unexpected reactivity of this compound can lead to the discovery of new synthetic transformations and a deeper understanding of its chemical behavior.

C-H Activation: The quinoline ring system presents several C-H bonds that could be targets for direct functionalization through C-H activation strategies. Iridium-catalyzed borylation of fluoroquinolines is a precedent for such transformations. acs.org Investigating the selective C-H activation of the quinoline or propanol moiety would open up new avenues for creating complex derivatives.

Povarov-type Reactions: The Povarov reaction, a [4+2] cycloaddition, is a powerful tool for synthesizing tetrahydroquinolines. The investigation of an "unusual non-stop Povarov reaction" suggests that the reactivity of quinoline derivatives can be complex and lead to unexpected products. researchgate.net Exploring the participation of the 3-(8-quinolinyloxy) moiety in such reactions could yield novel heterocyclic systems.

Photoredox Catalysis: The photophysical properties of the quinoline ring suggest that this compound could participate in photoredox catalytic cycles. This could involve the molecule acting as a photosensitizer or as a substrate in light-driven reactions, enabling new and sustainable synthetic transformations.

Mechanistic Studies of Hydrogenation: The observation that quinoline compounds can act as promoters for hydrogen activation over gold nanoparticles is an intriguing and unconventional finding. acs.org Detailed mechanistic studies of the interaction of this compound with nanoparticle surfaces could provide valuable insights into heterogeneous catalysis and lead to the design of more efficient catalytic systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(8-Quinolinyloxy)-1-propanol and its derivatives?

  • Methodology : A two-step approach is commonly employed:

Quinoline functionalization : React 8-hydroxyquinoline with a propanol derivative (e.g., 3-chloro-1-propanol) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propanol chain at the 8-position .

Derivatization : For hybrid molecules, further reactions (e.g., condensation with cinnamate esters or hydrazides) can be performed in ethanol with catalytic acetic acid under reflux (18–20 hours), followed by chromatographic purification (CH₂Cl₂/MeOH 97:3) .

  • Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :

  • HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted 8-hydroxyquinoline).
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., quinoline C-8 proton disappearance post-alkylation) .
  • Elemental analysis : Verify empirical formula consistency (±0.3% deviation).

Q. What are the critical stability parameters for storing this compound?

  • Storage guidelines :

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the ether linkage.
  • Solubility : Pre-dissolve in anhydrous DMSO (10 mM stock) for biological assays to minimize solvent interactions .

Advanced Research Questions

Q. How should researchers resolve contradictions in thermodynamic data (e.g., vapor pressure) for this compound analogs?

  • Case study : Discrepancies in vapor pressure measurements for 3-(dimethylamino)-1-propanol were resolved by comparing data from transpiration, ebulliometry, and static methods. Transpiration and ebulliometry showed better agreement (ΔP < 5%), while static method deviations (>15%) were attributed to impurities .
  • Recommendations :

  • Cross-validate using multiple techniques (e.g., DSC for phase transitions).
  • Prioritize data from studies with explicitly reported purity levels (>98%) .

Q. What strategies optimize the cytotoxic activity of this compound hybrids?

  • Structure-activity insights :

  • Cinnamide hybrids : Substituents on the aryl ring (e.g., electron-withdrawing groups like -NO₂) enhance cytotoxicity by improving membrane permeability. IC₅₀ values for optimized hybrids against HeLa cells range from 2.5–8.7 µM .
  • Propanol chain length : Shorter chains (C3) improve solubility without compromising target binding .
    • Experimental design : Use MTT assays with positive controls (e.g., doxorubicin) and validate via apoptosis markers (caspase-3/7 activation).

Q. How can computational modeling predict the physicochemical properties of this compound?

  • Framework :

Force field optimization : Adjust bond distances (e.g., O–C3) to match experimental density and dielectric constants (error <5%) .

Thermodynamic predictions : Apply group-contribution methods (e.g., UNIFAC) to estimate vapor pressures and heat capacities (∆lgCp,mo ≈ 120 J·K⁻¹·mol⁻¹ for similar amino alcohols) .

Q. What are the challenges in analyzing environmental persistence of this compound?

  • Bioaccumulation potential : While not classified as PBT/vPvB, its logP (~2.8) suggests moderate hydrophobicity. Use OECD 305 guidelines for aquatic testing .
  • Degradation studies : Perform photolysis experiments (λ = 254 nm) to quantify half-life in water (t₁/₂ > 48 hours indicates persistence) .

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